4-Cyclopropyl-2-methyl-1h-imidazole
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Overview
Description
4-Cyclopropyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclopropyl group at the 4-position and a methyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the reaction of triazoles with nitriles, promoted by BF3·Et2O, leading to the formation of protected imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropyl-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
1-Methylimidazole: Utilized in the synthesis of ionic liquids and as a catalyst in organic reactions.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Exhibits biological activities such as antimalarial and antiviral properties.
Uniqueness: 4-Cyclopropyl-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H10N2 |
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Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-5-8-4-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
DQZUYCWTUHKARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2CC2 |
Origin of Product |
United States |
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